molecular formula C10H12N2O B12364728 6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile

Cat. No.: B12364728
M. Wt: 176.21 g/mol
InChI Key: IMFSVXDDTYEYOS-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a propyl group, an oxo group, and a carbonitrile group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyanoacetamide with propyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original substituents.

Scientific Research Applications

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-2-oxo-4-propyl-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5,9H,3-4H2,1-2H3

InChI Key

IMFSVXDDTYEYOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=O)C1C#N)C

Origin of Product

United States

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